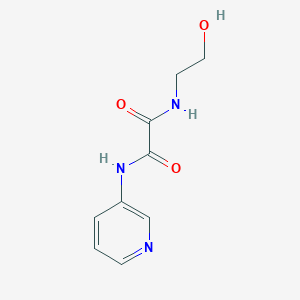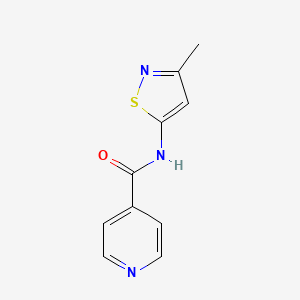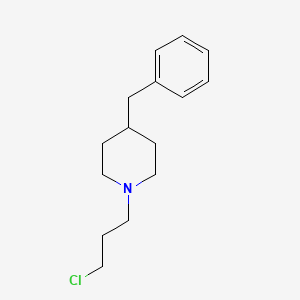
N-(2-hidroxietil)-N'-piridin-3-iloxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide: is an organic compound that features both a hydroxyethyl group and a pyridinyl group attached to an oxamide backbone
Aplicaciones Científicas De Investigación
Chemistry: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of ligands for coordination chemistry and catalysis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide has potential applications in drug discovery and development. It can be used as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products with enhanced performance characteristics.
Mecanismo De Acción
Target of Action
N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is a complex compound with a variety of potential targetsCompounds with similar structures have been shown to interact with various cellular targets, such as peroxisome proliferator-activated receptor alpha (ppar-α) and cannabinoid-like g-coupled receptors gpr55 and gpr119 .
Mode of Action
This could result in changes to cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to modulate various biochemical pathways, including those involved in inflammation and pain
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and distributed in various tissues
Result of Action
Similar compounds have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide typically involves the reaction of 2-hydroxyethylamine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can be reduced to form a piperidinyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-N’-pyridin-3-yloxamide.
Reduction: Formation of N-(2-hydroxyethyl)-N’-piperidin-3-yloxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- N-(2-hydroxyethyl)-N’-pyridin-2-yloxamide
- N-(2-hydroxyethyl)-N’-pyridin-4-yloxamide
- N-(2-hydroxyethyl)-N’-piperidin-3-yloxamide
Comparison: N-(2-hydroxyethyl)-N’-pyridin-3-yloxamide is unique due to the position of the pyridinyl group at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. Compared to its analogs with pyridinyl groups at different positions, this compound may exhibit distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-5-4-11-8(14)9(15)12-7-2-1-3-10-6-7/h1-3,6,13H,4-5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVQJZQPACUCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-methoxyethyl)-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513505.png)
![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)



![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(morpholin-4-yl)benzamide](/img/structure/B2513513.png)
![tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2513515.png)
![(1R,2S,6R,7S)-3,5-dioxa-4lambda4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one](/img/structure/B2513517.png)
![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2513522.png)

![1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2513525.png)

